L-Tyrosinol hydrochloride
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Overview
Description
L-Tyrosinol hydrochloride: is a chemical compound with the molecular formula C9H14ClNO2. It is a derivative of the amino acid tyrosine and is commonly used in peptide synthesis. The compound is characterized by its white to off-white crystalline powder appearance and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tyrosinol hydrochloride can be synthesized from methyl L-tyrosinate hydrochloride. The synthesis involves the reduction of methyl L-tyrosinate hydrochloride using a catalyst such as copper-zinc or magnesium-aluminum oxide in the presence of hydrogen in ethanol at elevated temperatures and pressures. The reaction typically takes place in an autoclave and is followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is purified and crystallized to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: L-Tyrosinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosinol derivatives.
Scientific Research Applications
L-Tyrosinol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein synthesis.
Medicine: this compound is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of various biochemical reagents and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of L-Tyrosinol hydrochloride involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters play crucial roles in the central nervous system, influencing mood, cognition, and overall brain function. The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in neurotransmitter synthesis and regulation .
Comparison with Similar Compounds
L-Tyrosine: A non-essential amino acid that serves as a precursor to L-Tyrosinol hydrochloride.
L-DOPA: A derivative of tyrosine used in the treatment of Parkinson’s disease.
Tyrosine methyl ester: Another derivative of tyrosine used in peptide synthesis.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in synthetic chemistry. Its solubility in water and stability under various conditions make it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
4-[(2S)-2-amino-3-hydroxypropyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGCRFWYSRUQTB-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87745-27-5 |
Source
|
Record name | L-Tyrosinol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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